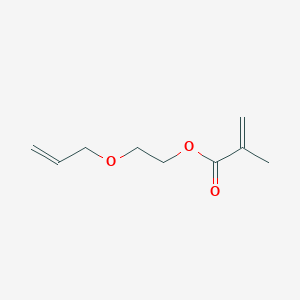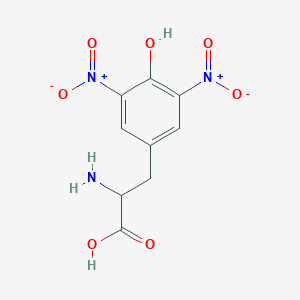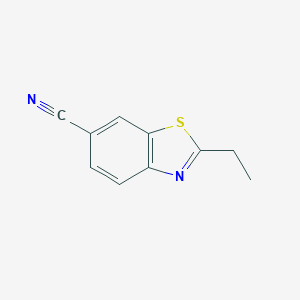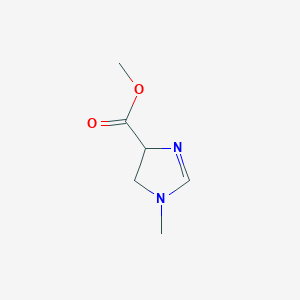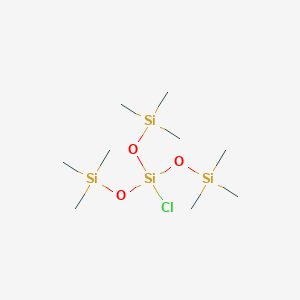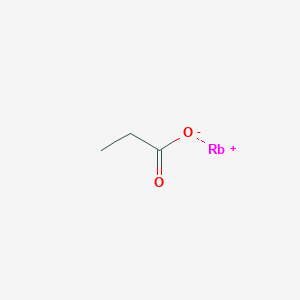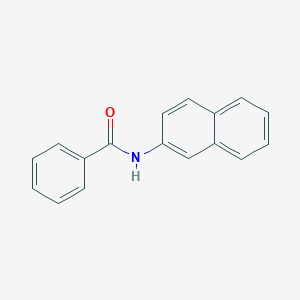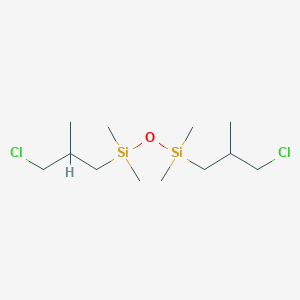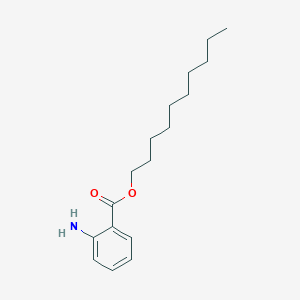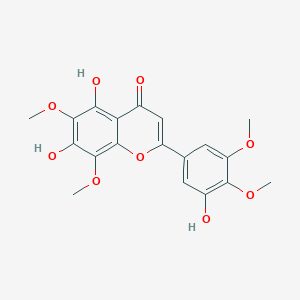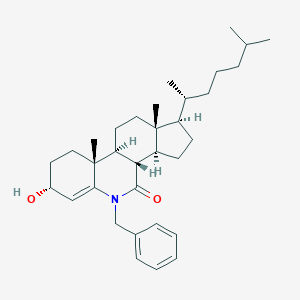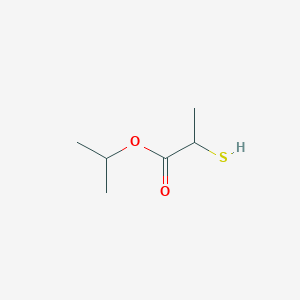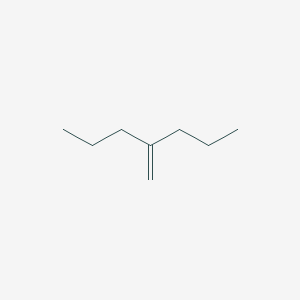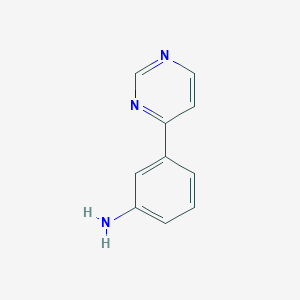
3-(Pyrimidin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-4-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 4-Amino-2-(4-pyridinyl)pyrimidine or 4-(Pyridin-4-yl)pyrimidin-2-amine and has the molecular formula C10H9N5.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-4-yl)aniline involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(Pyrimidin-4-yl)aniline exhibits potent antiproliferative activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(Pyrimidin-4-yl)aniline is its potent inhibitory activity against various protein kinases, making it a promising candidate for anticancer drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(Pyrimidin-4-yl)aniline. One of the areas of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to the development of more effective anticancer drugs. Another area of research is the development of novel synthetic methods for the preparation of this compound, which could improve its solubility and bioavailability. Additionally, the application of this compound in material science and organic synthesis also holds promise for future research.
Aplicaciones Científicas De Investigación
3-(Pyrimidin-4-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes are known to play a crucial role in the development and progression of cancer, making them attractive targets for anticancer drug development.
Propiedades
Número CAS |
16496-10-9 |
|---|---|
Nombre del producto |
3-(Pyrimidin-4-yl)aniline |
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.2 g/mol |
Nombre IUPAC |
3-pyrimidin-4-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2 |
Clave InChI |
MJLDVXLWYAVOLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Sinónimos |
Benzenamine, 3-(4-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

